1-[(4-Chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione
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Description
The compound “1-[(4-Chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione” is a heterocyclic compound that contains a pyrimidine nucleus . Pyrimidine is a six-membered heterocyclic organic compound containing two nitrogen atoms at the 1st and 3rd positions . It is an integral part of DNA and RNA and imparts diverse pharmacological properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar pyrimidine derivatives have been synthesized by reacting chalcone with guanidine hydrochloride . Also, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrimidine nucleus, with additional phenylmethyl groups attached. The exact structure would depend on the positions of these groups on the pyrimidine ring .Future Directions
The future directions for research on this compound could include further exploration of its potential biological activities, development of synthesis methods, and investigation of its mechanism of action. Given the wide range of activities exhibited by pyrimidine derivatives, this compound could have potential applications in various areas of medicine .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(4-Chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione involves the condensation of 4-chlorobenzaldehyde with 4-fluorobenzylamine to form the corresponding Schiff base, which is then cyclized with barbituric acid in the presence of a catalyst to yield the target compound.", "Starting Materials": [ "4-chlorobenzaldehyde", "4-fluorobenzylamine", "barbituric acid", "catalyst" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with 4-fluorobenzylamine in the presence of a suitable solvent and a catalyst to form the corresponding Schiff base.", "Step 2: Cyclization of the Schiff base with barbituric acid in the presence of a catalyst to yield the target compound.", "Step 3: Purification of the product by recrystallization or chromatography." ] } | |
CAS No. |
902962-82-7 |
Molecular Formula |
C21H15ClFN3O2 |
Molecular Weight |
395.82 |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H15ClFN3O2/c22-16-7-3-14(4-8-16)12-25-19-18(2-1-11-24-19)20(27)26(21(25)28)13-15-5-9-17(23)10-6-15/h1-11H,12-13H2 |
InChI Key |
MVYQFXGFFIBUJN-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(N=C1)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
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